molecular formula C7H7F2NO B12281876 5-(Aminomethyl)-2,4-difluorophenol CAS No. 71288-97-6

5-(Aminomethyl)-2,4-difluorophenol

Cat. No.: B12281876
CAS No.: 71288-97-6
M. Wt: 159.13 g/mol
InChI Key: UPYMEQBRNMCLGR-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2,4-difluorophenol (CAS 71288-97-6) is a valuable chemical building block with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol . This compound features both a phenolic hydroxyl group and an aminomethyl group on a difluorinated benzene ring, making it a versatile intermediate in organic synthesis and pharmaceutical research . Its calculated physical properties include a density of approximately 1.369 g/cm³ and a boiling point of around 254.76 °C . Researchers utilize this compound in the development of more complex molecules, particularly in medicinal chemistry where its structure can be incorporated to modulate the physicochemical properties and biological activity of lead compounds. The product is consistently associated with the safety identifier MFCD20711484 . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71288-97-6

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

5-(aminomethyl)-2,4-difluorophenol

InChI

InChI=1S/C7H7F2NO/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,11H,3,10H2

InChI Key

UPYMEQBRNMCLGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)F)F)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Aminomethyl 2,4 Difluorophenol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-(aminomethyl)-2,4-difluorophenol reveals several potential synthetic routes. The primary disconnection breaks the C-N bond of the aminomethyl group, leading back to a 5-formyl-2,4-difluorophenol intermediate. This aldehyde can be further disconnected to a simpler 2,4-difluorophenol (B48109) precursor, which itself can be derived from commercially available starting materials. This approach isolates the challenges of introducing the fluorine atoms and the aminomethyl group into separate, manageable steps.

Phenolic Core Construction and Regioselective Functionalization

The formation of the 2,4-difluorophenol core is a critical phase in the synthesis. Two primary strategies are employed: electrophilic aromatic substitution to introduce fluorine atoms onto a pre-existing phenol (B47542) ring, and cyclization/aromatization reactions to build the fluorinated ring system.

Electrophilic Aromatic Substitution Routes to Difluorophenol Precursors

Electrophilic aromatic substitution is a powerful tool for the functionalization of benzene (B151609) derivatives. youtube.comyoutube.comyoutube.com In the context of synthesizing 2,4-difluorophenol, this can involve the direct fluorination of phenol or a protected phenol derivative. However, controlling the regioselectivity to obtain the desired 2,4-disubstituted product can be challenging. Often, a multi-step sequence involving directing groups is necessary to achieve the desired substitution pattern. For instance, starting with a phenol, one might first introduce a blocking group to direct the subsequent fluorination reactions to the ortho and para positions.

Alternatively, a more controlled approach involves the diazotization of a corresponding aromatic primary amine, followed by a Sandmeyer-type reaction to introduce the fluorine atoms. google.com This method offers greater regiochemical control. For example, starting from a suitably substituted aniline, diazotization followed by treatment with a fluoride (B91410) source, such as in the Balz-Schiemann reaction, can yield the desired difluorinated aromatic compound. This can then be converted to the phenol. google.com A recent development in this area is the use of piezoelectric materials in a mechanochemical approach to facilitate Sandmeyer reactions, offering a more sustainable alternative to traditional methods. acs.org

Cyclization and Aromatization Strategies for Fluorinated Phenol Ring Formation

An alternative to functionalizing a pre-existing aromatic ring is to construct the fluorinated phenol ring through cyclization and subsequent aromatization. This approach can offer excellent control over the substitution pattern. For instance, a condensation reaction between a fluorinated β-ketoester and an appropriate C2-synthon could lead to a cyclic intermediate that, upon dehydration and aromatization, yields the desired 2,4-difluorophenol. Recent advancements have demonstrated the use of electrocatalytic cascade reactions involving selenylation, cyclization, and aromatization to synthesize polysubstituted naphthalenes, a strategy that could be adapted for the synthesis of functionalized phenols. acs.org

Introduction of the Aminomethyl Moiety

Once the 2,4-difluorophenol core is established, the final key step is the introduction of the aminomethyl group at the 5-position. The primary methods for this transformation are reductive amination of an aldehyde intermediate and Mannich-type reactions.

Reductive Amination Protocols from Aldehyde Intermediates

Reductive amination is a widely used and efficient method for the formation of amines from carbonyl compounds. organic-chemistry.orgfrontiersin.orgresearchgate.netscirp.org In this case, the 5-formyl-2,4-difluorophenol intermediate would be reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced to the desired aminomethyl group.

A variety of reducing agents can be employed, with common choices including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. For example, using α-picoline-borane as a reducing agent in the presence of acetic acid has been shown to be effective for reductive aminations. organic-chemistry.org

PrecursorAmine SourceReducing AgentCatalystYieldReference
5-formyl-2,4-difluorophenolAmmoniaHydrogenPalladium on CarbonHigh google.com
5-formyl-2,4-difluorophenolAmmonium FormateFormic AcidPalladium on CarbonGood google.com
Ketones/AldehydesAminesTriethylsilanePd/CHigh organic-chemistry.org
Ketones/AldehydesAminesα-picoline-boraneAcetic AcidGood organic-chemistry.org

Mannich-Type Reactions and Related Carbon-Nitrogen Bond Formations

The Mannich reaction provides a direct route to aminomethylated compounds by reacting a compound with an active hydrogen (in this case, the 2,4-difluorophenol), formaldehyde (B43269), and a primary or secondary amine. nih.govorganic-chemistry.orgbyjus.comnih.gov This one-pot, three-component reaction is atom-economical and can be highly efficient. organic-chemistry.orgbyjus.com The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the amine, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenol. byjus.com

The regioselectivity of the Mannich reaction on phenols is often directed to the ortho position due to hydrogen bonding between the phenolic hydroxyl group and the iminium ion intermediate. researchgate.net However, by carefully selecting the reaction conditions and the amine component, it is possible to achieve substitution at the desired para-position relative to the hydroxyl group. Recent research has explored various catalysts and reaction conditions to improve the efficiency and selectivity of Mannich reactions, including the use of microwave irradiation and different solvents. scielo.brresearchgate.net Furthermore, innovative methods for aromatic aminomethylation using dichloromethane (B109758) as a methylene (B1212753) source have been developed. researchgate.net

SubstrateReagentsCatalystProductReference
PhenolFormaldehyde, Secondary AmineNoneo-Aminomethyl phenol researchgate.net
AcetophenoneFormaldehyde, AmineNoneα-Aminomethyl product nih.gov
KetoneParaformaldehyde, AmineHCl in Ethanol1-Aryl-3-amino-1-propanone researchgate.net

Direct Aminomethylation Techniques

Direct aminomethylation techniques provide a convergent approach to installing the aminomethyl moiety onto the 2,4-difluorophenol scaffold. A prominent and highly effective strategy is the reductive amination of a suitable aldehyde precursor, namely 2,4-difluoro-5-hydroxybenzaldehyde. This method involves the reaction of the aldehyde with an amine source, typically ammonia or its equivalent, to form an intermediate imine, which is subsequently reduced in situ to the desired primary amine.

The reaction is versatile, allowing for various reducing agents and conditions to be employed. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation over transition metal catalysts like palladium on carbon (Pd/C) or nickel is also a viable, greener alternative. researchgate.net

The choice of reducing agent is critical. Sodium cyanoborohydride is particularly advantageous as it is selective for the iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct. masterorganicchemistry.com The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol, often with pH control (mildly acidic) to facilitate imine formation without compromising the reducing agent. masterorganicchemistry.com

Reducing AgentTypical ConditionsAdvantagesConsiderations
Sodium Borohydride (NaBH₄) Methanol, 0°C to RTCost-effective, readily availableCan reduce the starting aldehyde
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 4-6Selective for imine/iminium ionCyanide toxicity concerns
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, Acetic AcidMild, high selectivity, less toxic than NaBH₃CNMore expensive, moisture sensitive
H₂/Palladium on Carbon (Pd/C) Ethanol or Methanol, H₂ atmosphere"Green" method, high yieldRequires specialized hydrogenation equipment

Another approach to aminomethylation is the Sommelet reaction pathway. This involves the initial chloromethylation of a protected 2,4-difluorophenol derivative, followed by reaction with hexamine (methenamine) to form a quaternary ammonium salt. google.com Subsequent acidic hydrolysis of this salt yields the primary amine. google.com This multi-step sequence, while effective, is often lower yielding and less direct than reductive amination.

Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Nitrogen Bond Construction

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming aryl-nitrogen bonds. However, these methods are typically employed to couple an aryl halide or triflate with an amine. For the synthesis of this compound, this would entail coupling a pre-functionalized aminomethyl partner with a suitably activated difluorophenol derivative. While theoretically possible, direct palladium-catalyzed aminomethylation is not a commonly reported route for this specific structure. The more convergent strategies, such as reductive amination of the corresponding benzaldehyde, are generally more efficient and prevalent in the literature for introducing the aminomethyl group.

Fluorination Strategies for Aromatic Systems

The fluorine atoms in this compound are integral to its properties and are typically incorporated at the precursor stage. The synthesis relies on the availability of 2,4-difluorinated aromatic starting materials.

The synthesis of fluorinated aromatic precursors often begins with commodity chemicals. One common method is the Halex (Halogen Exchange) reaction, where chloro or bromo substituents on an aromatic ring are displaced by fluoride using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures. mdpi.com For example, 2,4-dichlorophenol (B122985) could potentially undergo a double fluorine exchange, although regioselectivity and harsh conditions can be challenging.

Direct electrophilic fluorination using reagents like Selectfluor® (F-TEDA-BF₄) is another modern approach, but achieving high regioselectivity on an activated phenol ring can be difficult, often leading to mixtures of isomers. Therefore, syntheses more commonly start from molecules that already contain the desired fluorine substitution pattern, such as 1,3-difluorobenzene (B1663923).

Achieving the specific 2,4-difluoro substitution pattern regioselectively is paramount. Most synthetic routes start with commercially available 1,3-difluorobenzene or 2,4-difluorophenol. The synthesis of 2,4-difluorophenol itself can be accomplished through diazotization of 2,4-difluoroaniline (B146603) followed by hydrolysis, a variant of the Sandmeyer reaction. This ensures the fluorine atoms are correctly positioned from the outset, avoiding complex and often low-yielding late-stage fluorination steps. The subsequent functionalization of this ring system, for instance by Friedel-Crafts acylation or formylation at the 5-position, provides the key intermediates for elaborating the aminomethyl group.

Protecting Group Chemistry and Orthogonal Deprotection Sequences

The presence of multiple reactive functional groups—a phenolic hydroxyl and a primary amine—necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. sigmaaldrich.com The choice of protecting groups is governed by their stability to the reaction conditions and the ability to be removed selectively, a concept known as orthogonal protection. masterorganicchemistry.com

For the synthesis of this compound, the phenolic hydroxyl group is often protected to prevent its interference in reactions involving the introduction or modification of the side chain. For example, during a Grignard reaction to install a carbon substituent or a reduction step using metal hydrides, the acidic proton of the phenol must be masked. Common protecting groups for phenols include benzyl (B1604629) (Bn) ethers, removed by hydrogenolysis, or silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS), removed by fluoride ions. organic-chemistry.org

Similarly, the amino group is often introduced in a protected form. In the Sommelet reaction, hexamine acts as a protected source of ammonia. google.com Alternatively, reductive amination can be performed with a protected amine like N-(tert-butoxycarbonyl)amine (Boc-amine), with the Boc group being readily removed under acidic conditions. This strategy prevents over-alkylation of the resulting amine.

An orthogonal strategy might involve protecting the phenol as a benzyl ether and the amine as a Boc-carbamate. The Boc group can be removed with acid (e.g., trifluoroacetic acid) while the benzyl group remains intact. The benzyl group can then be removed in a separate step by catalytic hydrogenation, which would not affect the free amine. masterorganicchemistry.comgoogle.com

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection Conditions
Hydroxyl (Phenol) Benzyl EtherBnBenzyl bromide, Base (e.g., K₂CO₃)H₂, Pd/C (Hydrogenolysis)
tert-Butyldimethylsilyl EtherTBDMSTBDMSCl, ImidazoleTetrabutylammonium fluoride (TBAF)
Amine tert-ButoxycarbonylBocBoc₂O, Base (e.g., NEt₃)Strong Acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZBenzyl chloroformate, BaseH₂, Pd/C (Hydrogenolysis)

Optimization of Reaction Conditions and Yields in Laboratory-Scale Syntheses

Optimizing laboratory-scale syntheses of this compound is crucial for maximizing yield and ensuring high purity. The focus is often on the key bond-forming steps, such as the reductive amination of 2,4-difluoro-5-hydroxybenzaldehyde.

Key parameters for optimization include:

Reagent Stoichiometry: The molar ratio of the aldehyde, amine source, and reducing agent is fine-tuned. An excess of the amine source can drive the reaction towards imine formation, while the amount of reducing agent is carefully controlled to ensure complete reduction without causing side reactions.

Solvent and pH: The choice of solvent can influence reaction rates and solubility of intermediates. For reductive aminations, polar protic solvents like methanol are common. organic-chemistry.org Maintaining the optimal pH (typically weakly acidic) is critical to facilitate imine formation and subsequent reduction. masterorganicchemistry.com

Temperature and Reaction Time: Reactions are often initiated at lower temperatures (e.g., 0 °C) to control the initial rate of reaction and then allowed to warm to room temperature. organic-chemistry.org Reaction time is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.

Catalyst Selection: In the case of catalytic hydrogenation, the choice of catalyst (e.g., Pd, Pt, Ni) and support (e.g., carbon, alumina) can significantly impact efficiency and selectivity. Catalyst loading and hydrogen pressure are also key variables to optimize. researchgate.net

Through systematic variation of these parameters, a robust and reproducible procedure can be developed, leading to the efficient synthesis of high-purity this compound suitable for subsequent applications.

Green Chemistry Principles in Synthetic Route Design

The design of a synthetic route for this compound can be systematically improved by applying the core tenets of green chemistry. This involves a holistic assessment of the entire chemical process, from starting materials to final product, focusing on minimizing waste and hazard.

For instance, a hypothetical synthesis of this compound might start from 2,4-difluorophenol. A potential key step would be the introduction of the aminomethyl group. A highly atom-economical approach would be a direct aminomethylation. However, a more common, but less atom-economical, route might involve formylation followed by reductive amination. While effective, this second approach generates byproducts and has a lower theoretical atom economy.

Table 1: Hypothetical Atom Economy Comparison for an Amination Step

Synthetic Step Reactants Products Byproducts Theoretical Atom Economy (%)
Direct Aminomethylation Phenol Precursor, Formaldehyde, Ammonia Aminomethylated Phenol Water High

| Formylation then Reductive Amination | Phenol Precursor, Formylating Agent, Reducing Agent, Ammonia | Aminomethylated Phenol | Various (e.g., spent reducing agent, water) | Moderate to Low |

Safer Solvents and Auxiliaries: Chemical syntheses often require solvents to dissolve reactants and facilitate reactions. google.com However, many traditional solvents are volatile organic compounds (VOCs), which can be hazardous to human health and the environment. researchgate.net The fifth principle of green chemistry encourages making the use of auxiliary substances like solvents unnecessary where possible, or innocuous when used. google.com

In designing a synthesis for this compound, careful selection of solvents is paramount. Instead of using chlorinated solvents or other hazardous substances, greener alternatives should be considered for reaction and purification steps. researchgate.net

Table 2: Comparison of Traditional vs. Green Solvents

Solvent Class Example Hazards Potential Green Alternative Benefits of Alternative
Chlorinated Dichloromethane Suspected carcinogen, environmental persistence 2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable sources, lower toxicity
Aprotic Polar Dimethylformamide (DMF) Reproductive toxicity, high boiling point Cyrene (dihydrolevoglucosenone) Biodegradable, derived from cellulose

| Aromatic | Toluene | Neurotoxic, flammable | Anisole | Lower toxicity, higher boiling point (safer handling) |

Catalysis over Stoichiometric Reagents: The ninth principle of green chemistry advocates for the use of catalytic reagents in place of stoichiometric ones. nih.gov Catalysts are substances that increase the rate of a reaction without being consumed themselves, allowing for small amounts to transform large quantities of reactants. google.com This approach significantly reduces waste compared to stoichiometric reactions, where reagents are used in at least a 1:1 molar ratio with the substrate and generate byproducts. google.com

A greener synthesis of this compound would prioritize catalytic methods. For example, if a reduction step is needed (e.g., reducing a nitro group to an amine or a nitrile to an aminomethyl group), catalytic hydrogenation using a recyclable metal catalyst like palladium on carbon (Pd/C) with hydrogen gas is far superior to using stoichiometric metal hydrides, which produce large amounts of inorganic waste. google.com Similarly, developing enzymatic or organocatalytic methods could offer high selectivity under mild conditions, further enhancing the green profile of the synthesis.

Design for Energy Efficiency: Synthetic processes should be designed to minimize energy consumption. nih.gov This involves conducting reactions at ambient temperature and pressure whenever feasible. Exploring alternative energy sources, such as microwave irradiation or sonication (ultrasound), can often accelerate reaction times and reduce the total energy required compared to conventional heating. These techniques have shown promise in various organic syntheses and could potentially be applied to steps in the formation of this compound.

By integrating these green chemistry principles from the outset, a synthetic route for this compound can be developed that is not only effective but also safer, more efficient, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 5 Aminomethyl 2,4 Difluorophenol

Reactivity Profiles of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 5-(Aminomethyl)-2,4-difluorophenol exhibits reactivity typical of phenols, including susceptibility to O-alkylation, O-acylation, and oxidation. However, the fluorine substituents and the aminomethyl group introduce specific electronic and steric effects that modulate these reactions.

O-Alkylation and O-Acylation Reaction Pathways

The hydroxyl group can undergo O-alkylation and O-acylation to form ethers and esters, respectively. These reactions typically proceed via nucleophilic attack of the phenoxide ion on an alkyl halide or an acyl halide/anhydride. The acidity of the phenolic proton is enhanced by the electron-withdrawing fluorine atoms, facilitating the formation of the phenoxide nucleophile under basic conditions.

Reaction TypeReagentProduct Type
O-AlkylationAlkyl Halide (e.g., CH₃I)Aryl Ether
O-AcylationAcyl Halide (e.g., CH₃COCl)Aryl Ester

This table provides a generalized overview of O-alkylation and O-acylation reactions.

Research into the acylation of similar phenolic compounds has shown that acyl chlorides or anhydrides are effective acylating agents, often in the presence of a base to neutralize the liberated acid. nih.gov

Studies on Phenolic Oxidation Mechanisms

The phenolic group is susceptible to oxidation, which can proceed through various mechanisms, often involving the formation of a phenoxyl radical. The stability of this radical and the subsequent reaction pathways are influenced by the substituents on the aromatic ring. The fluorine atoms in this compound are expected to influence the redox potential of the phenol (B47542) and the stability of any resulting radical intermediates. Mechanistic investigations into the oxidation of fluorinated phenols often involve electrochemical methods or chemical oxidants to probe the reaction pathways.

Influence of Hydrogen Bonding Interactions on Reactivity

Intramolecular hydrogen bonding can occur between the phenolic hydroxyl group and the aminomethyl group. researchgate.net This interaction can influence the reactivity of the hydroxyl group by altering its acidity and nucleophilicity. The formation of a hydrogen bond can decrease the availability of the hydroxyl proton for abstraction, potentially hindering reactions that require the formation of a phenoxide ion. Conversely, it may also stabilize the transition state in certain reactions. Studies on similar molecules, such as other fluorophenol derivatives, have highlighted the significant role of intramolecular hydrogen bonding in determining their conformational preferences and reactivity. dntb.gov.ua The presence of such bonding can be investigated using spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Reactivity of the Primary Aminomethyl Group

The primary aminomethyl group is a key site of reactivity in this compound, readily participating in nucleophilic reactions.

Nucleophilic Acyl Substitution Reactions and Amide Formation

The primary amine of the aminomethyl group is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (often activated by coupling agents). luxembourg-bio.comscispace.com This nucleophilic acyl substitution reaction results in the formation of a stable amide bond. luxembourg-bio.com The reaction is fundamental in synthetic organic chemistry and is widely used to link molecules together. nih.govnih.gov The use of coupling reagents is a common strategy to facilitate amide bond formation from carboxylic acids. luxembourg-bio.com

Acylating AgentProduct
Acyl Chloride (R-COCl)Amide (R-CONH-CH₂-Ar)
Carboxylic Anhydride ((RCO)₂O)Amide (R-CONH-CH₂-Ar)
Carboxylic Acid (R-COOH) + Coupling AgentAmide (R-CONH-CH₂-Ar)

This table illustrates the formation of amides from this compound with various acylating agents.

The synthesis of various amide derivatives from similar aminomethyl-containing compounds has been reported, highlighting the versatility of this reaction. nih.gov

Imine and Schiff Base Formation Reactions

The primary aminomethyl group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wjpsonline.comisroset.org This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. isroset.orgnih.gov The formation of Schiff bases is often reversible and can be catalyzed by either acid or base. isroset.org

Carbonyl CompoundProduct Type
Aldehyde (R-CHO)Imine/Schiff Base (R-CH=N-CH₂-Ar)
Ketone (R₂C=O)Imine/Schiff Base (R₂C=N-CH₂-Ar)

This table shows the general reaction for the formation of imines (Schiff bases) from this compound.

The formation of Schiff bases is a widely utilized reaction in the synthesis of various organic compounds and ligands for metal complexes. wjpsonline.comresearchgate.netnih.gov The resulting imine can exhibit interesting biological and chemical properties. isroset.org

Derivatization for Complex Chemical Architectures

The primary amine and phenolic hydroxyl functionalities of this compound serve as versatile handles for derivatization, enabling its incorporation into a variety of complex chemical structures, particularly heterocyclic systems. The aminomethyl group can act as a nucleophile in condensation reactions with carbonyl compounds or participate in multicomponent reactions (MCRs) to construct diverse molecular scaffolds. nih.govmdpi.comscispace.com

For instance, the amine can react with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles. Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient pathway to complex molecules. mdpi.commdpi.com The presence of both an amine and a phenol group could allow for sequential or one-pot reactions to build fused ring systems. The synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, often relies on precursors containing amine functionalities. nih.govfrontiersin.orgresearchgate.net For example, reactions with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.net

Below is a table illustrating potential heterocyclic scaffolds that could be synthesized from this compound or its derivatives.

Target Heterocyclic ScaffoldPotential ReagentsReaction Type
Substituted Pyridinesβ-Ketoesters, Aldehydes, Ammonia (B1221849) sourceHantzsch Dihydropyridine Synthesis
ImidazolesAldehydes, IsocyanidesGroebke-Blackburn-Bienaymé Reaction
Pyrrolesα-HaloketonesHantzsch Pyrrole Synthesis
Quinolinesα,β-Unsaturated ketonesFriedländer Annulation
BenzoxazolesCarboxylic acid or derivativeCondensation/Cyclization

This table is illustrative and based on general synthetic methods for the respective heterocyclic systems.

Reactivity of the Difluorinated Aromatic System

The two fluorine atoms on the aromatic ring significantly influence its reactivity towards both electrophilic and nucleophilic substitution. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric or resonance effect (+M).

Electrophilic Aromatic Substitution Patterns and Their Regioselectivity

The directing effects of the substituents on this compound are summarized below:

SubstituentPositionInductive EffectResonance EffectOverall EffectDirecting Influence
-OHC1-I (weak)+M (strong)Activatingortho, para
-FC2-I (strong)+M (weak)Deactivatingortho, para
-FC4-I (strong)+M (weak)Deactivatingortho, para
-CH₂NH₂C5-I (weak)(Hyperconjugation)Activatingortho, para

Given the positions of the existing groups, the potential sites for electrophilic attack are C3 and C6. The powerful activating and directing effect of the hydroxyl group is expected to dominate. libretexts.org Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the hydroxyl group and meta to the aminomethyl group. The C3 position is sterically more hindered and electronically less favored. Machine learning models have been developed to predict the regioselectivity of EAS reactions with high accuracy, often relying on calculated atomic charges. rsc.org

Nucleophilic Aromatic Substitution on Activated Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org In this compound, the fluorine atoms are potential leaving groups. However, the hydroxyl and aminomethyl groups are electron-donating, which generally disfavors SNAr.

Despite this, SNAr on polyfluoroarenes can proceed, as the fluorine atoms themselves render the ring electron-deficient. mdpi.comorgosolver.com The reaction is often facilitated under basic conditions, which can deprotonate the phenolic hydroxyl group. The resulting phenoxide is a very strong electron-donating group, which would further disfavor nucleophilic attack on the ring. However, photoredox catalysis can enable the SNAr of unactivated and even electron-rich fluoroarenes. nih.gov In these reactions, a transient radical cation is formed, making the ring susceptible to nucleophilic attack.

The order of reactivity for leaving groups in many SNAr reactions is F > Cl > Br > I. libretexts.orgmasterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com

NucleophilePotential Product (Substitution at C2 or C4)
RO⁻ (Alkoxide)5-(Aminomethyl)-x-fluoro-y-alkoxyphenol
R₂NH (Amine)5-(Aminomethyl)-x-fluoro-y-(dialkylamino)phenol
RS⁻ (Thiolate)5-(Aminomethyl)-x-fluoro-y-(alkylthio)phenol
N₃⁻ (Azide)5-(Aminomethyl)-y-azido-x-fluorophenol

This table provides examples of potential SNAr reactions. The regioselectivity would depend on specific reaction conditions.

Investigations into Carbon-Fluorine Bond Activation and Defluorination Pathways

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and cleavage challenging. wikipedia.org However, various methods have been developed for the defluorination of fluorinated aromatic compounds. These methods often involve reductive pathways, utilizing reagents like hydrated electrons generated photochemically or mechanochemically. mdpi.comnih.govacs.org

Studies on per- and polyfluoroalkyl substances (PFAS) show that defluorination can proceed through multiple pathways, including H/F exchange and hydrolysis, with the specific pathway being highly dependent on the molecular structure. nih.govacs.orgresearchgate.net Theoretical calculations of C-F bond dissociation energies (BDEs) can help predict the ease of cleavage. nih.gov Metal complexes, particularly those of nickel, have also been shown to mediate the regioselective activation of C-F bonds in polyfluorinated heterocycles. nih.gov While specific studies on this compound are not prevalent, these general principles suggest that its C-F bonds could be targeted for activation under specific reductive or transition-metal-catalyzed conditions.

Intramolecular Cyclization and Rearrangement Studies

The proximate amine and phenol functionalities in derivatives of this compound create opportunities for intramolecular cyclization reactions to form various heterocyclic systems. For example, acylation of the amine followed by treatment with a base could lead to the formation of a seven-membered ring through cyclization onto the aromatic ring, potentially involving an SNAr-type displacement of a fluorine atom. The principle of using an aminomethyl group as an internal nucleophile for cyclization has been demonstrated in other systems. documentsdelivered.combakhtiniada.ru Visible-light-induced intramolecular radical cyclization is another modern technique used to construct heterocyclic rings. rsc.org

Rearrangement reactions, such as the Hofmann or Curtius rearrangement, could be employed on derivatives of the aminomethyl group to alter the carbon skeleton. byjus.com For instance, if the aminomethyl group is first converted to a primary amide via a suitable synthetic route, a Hofmann rearrangement could yield a diaminodifluorophenol derivative. byjus.com A novel intramolecular defluorinative cyclization approach has been reported for the synthesis of difluoromethylated quinazoline (B50416) derivatives, highlighting a potential pathway for cyclization involving C-F bond participation. researchgate.net

Reaction Kinetics and Thermodynamic Analysis of Transformation Pathways

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, such analyses are crucial for understanding and optimizing its chemical transformations.

Reaction Kinetics: Kinetic studies would involve monitoring the rate of reaction under various conditions (temperature, concentration, catalyst) to determine the rate law and activation energy (Ea). For electrophilic aromatic substitution, the kinetics would be influenced by the electron-donating power of the substituents. For SNAr reactions, the rate-determining step is generally the initial nucleophilic attack on the aromatic ring, and the reaction rate is sensitive to the electronic nature of the ring and the nucleophile. libretexts.orgmasterorganicchemistry.com Kinetic isotope effect (KIE) studies could be used to probe transition state structures, for example, to determine whether an SNAr reaction proceeds through a concerted or a stepwise Meisenheimer complex mechanism. nih.gov

Thermodynamic Analysis: Thermodynamic analysis focuses on the relative energies of reactants, intermediates, transition states, and products. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate the potential energy surfaces for proposed reaction pathways. osti.gov For instance, in an SNAr reaction, calculations would reveal the stability of the Meisenheimer intermediate. osti.gov For rearrangement reactions, thermodynamic analysis would indicate the driving force for the transformation, which is often the formation of a more stable product, such as an aromatic system. byjus.com

Advanced Spectroscopic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

High-resolution NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and dynamics of a compound. However, specific NMR data for 5-(Aminomethyl)-2,4-difluorophenol is not present in the reviewed literature.

Two-Dimensional NMR Experiments

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental for the definitive assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for establishing the connectivity within a molecule. americanelements.comchemicalbook.comchemspider.comnih.gov A search for research applying these techniques to this compound yielded no specific studies or datasets. Consequently, a table of expected or experimentally determined correlations for this compound cannot be constructed.

Fluorine NMR (¹⁹F NMR)

Given the presence of two fluorine atoms in this compound, ¹⁹F NMR spectroscopy would be a particularly powerful tool for its characterization. uni.lunih.gov This technique is highly sensitive to the local electronic environment of the fluorine nuclei, providing valuable information about their chemical and spatial arrangement. uni.lu While general principles of ¹⁹F NMR are well-established, specific ¹⁹F NMR spectra or detailed analyses of the fluorine environments for this compound have not been reported in the public domain.

Dynamic NMR Studies

Dynamic NMR studies are employed to investigate conformational changes and chemical exchange processes in molecules. There is no indication in the available literature that such studies have been performed on this compound to probe its conformational dynamics or any potential exchange phenomena.

Advanced Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment

Advanced mass spectrometry techniques are essential for determining the elemental composition and for elucidating the fragmentation pathways of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. chemicalbook.com While predicted mass data for related compounds can be found in databases, no experimental HRMS data specifically for this compound has been published.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is used to fragment ions and analyze the resulting product ions, offering detailed structural insights. An analysis of the fragmentation pathways of this compound would be invaluable for confirming its structure. However, no MS/MS studies or fragmentation data for this compound are available in the reviewed scientific literature.

Infrared (IR) and Raman Spectroscopic Interpretation for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. For this compound, these methods would provide a characteristic fingerprint based on its unique structure.

The primary functional groups expected to show distinct vibrational modes are the hydroxyl (-OH), aminomethyl (-CH₂NH₂), and the difluorinated aromatic ring.

Expected Infrared (IR) and Raman Peaks:

The IR spectrum would be expected to show a broad absorption band for the O-H stretching vibration of the phenolic group, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine would likely appear in the 3300-3500 cm⁻¹ range, possibly as two distinct peaks. C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group would be observed around 2850-3100 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) would contain a wealth of information. C-N stretching vibrations of the aminomethyl group are expected around 1020-1250 cm⁻¹. The C-F stretching vibrations are typically strong and would appear in the 1000-1400 cm⁻¹ region. Aromatic C=C stretching vibrations would produce peaks in the 1450-1600 cm⁻¹ range. The O-H bending vibration may also be observed around 1330-1440 cm⁻¹.

Raman spectroscopy would complement the IR data. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the symmetric C-F stretching modes would be expected to produce strong signals.

A hypothetical data table for the expected vibrational frequencies is presented below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Phenolic -OHO-H Stretch3200-3600Strong, BroadWeak
Amine -NH₂N-H Symmetric/Asymmetric Stretch3300-3500MediumMedium
Aromatic C-HC-H Stretch3000-3100MediumStrong
Methylene -CH₂-C-H Stretch2850-2960MediumMedium
Aromatic RingC=C Stretch1450-1600Medium-StrongStrong
Amine -NH₂N-H Scissoring1590-1650MediumWeak
Methylene -CH₂-CH₂ Scissoring1440-1480MediumWeak
Phenolic -OHO-H Bend1330-1440MediumWeak
Carbon-FluorineC-F Stretch1000-1400StrongMedium
Carbon-NitrogenC-N Stretch1020-1250MediumWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene (B151609) ring and the lone pairs on the oxygen and nitrogen atoms. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*).

The phenolic group and the aminomethyl group are both auxochromes that can shift the absorption maxima (λmax) of the benzene ring to longer wavelengths (a bathochromic or red shift). The presence of two fluorine atoms, being electron-withdrawing, would also influence the electronic transitions.

It would be expected to observe π → π* transitions, characteristic of the aromatic system, likely in the range of 200-280 nm. The presence of the -OH and -NH₂ groups could also give rise to n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. The solvent used for analysis can significantly impact the position and intensity of these peaks.

A hypothetical data table for the expected UV-Vis absorption is provided below.

Electronic Transition Expected λmax (nm) Solvent
π → π~270-290Ethanol
π → π~220-240Ethanol

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

This would include the exact bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the crystal packing, showing how individual molecules interact with each other in the solid state through intermolecular forces such as hydrogen bonding (from the -OH and -NH₂ groups) and potentially π-π stacking of the aromatic rings.

The resulting data would allow for the creation of a detailed 3D model of the molecule and the unit cell of the crystal. Key parameters that would be determined are listed in the hypothetical table below.

Crystallographic Parameter Description
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the sides and the angles of the unit cell.
ZThe number of molecules per unit cell.
Key Bond Lengths (e.g., C-F, C-O, C-N)The precise distances between bonded atoms.
Key Bond Angles (e.g., C-C-F, C-C-O)The angles formed by three connected atoms.
Hydrogen Bonding InteractionsDetails of intermolecular hydrogen bonds.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and reactivity of chemical compounds. For a molecule like 5-(Aminomethyl)-2,4-difluorophenol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide significant insights. researchgate.nettandfonline.comnih.gov

Conformational Analysis and Energetic Landscapes

The conformational flexibility of this compound is primarily associated with the rotation around the C-C bond of the aminomethyl group and the C-O bond of the hydroxyl group. A potential energy surface scan can be performed by systematically rotating these dihedral angles to identify the most stable conformers.

Table 1: Illustrative Conformational Analysis Data for this compound

ConformerDihedral Angle (C-C-N-H)Relative Energy (kcal/mol)Note
1 60°0.00Most stable conformer, potentially stabilized by intramolecular interactions.
2 180°2.50Higher energy conformer due to steric hindrance.
3 -60°0.15Another stable conformer, close in energy to the global minimum.

This table is illustrative and presents hypothetical data based on general principles of conformational analysis for similar molecules. Specific values would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms of the hydroxyl and aminomethyl groups, respectively. The electron-donating nature of these groups increases the energy of the HOMO. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, with significant contributions from the electron-withdrawing fluorine atoms. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. imperial.ac.uk

Table 2: Exemplary Frontier Molecular Orbital Energies for Substituted Phenols

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Phenol (B47542) -8.51.29.7
4-Fluorophenol -8.60.99.5
2,4-Difluorophenol (B48109) -8.80.79.5
This compound (Predicted) -8.40.89.2

This table contains a mix of literature-based and illustrative predicted data to show expected trends. The values for this compound are hypothetical.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting intermolecular interactions. ias.ac.in The EPS map is generated by plotting the electrostatic potential on the molecule's electron density surface.

Quantum Chemical Descriptors and Reactivity Predictions

Fukui Functions and Local Reactivity Indices for Reaction Site Prediction

Fukui functions are a concept within DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. faccts.de

For this compound, calculating the condensed Fukui functions for each atom would allow for a quantitative prediction of its local reactivity. It is anticipated that the nitrogen atom of the aminomethyl group and certain carbon atoms on the aromatic ring would exhibit high values for nucleophilic attack (ƒ+), while the phenolic oxygen and the fluorine-substituted carbons might be more susceptible to electrophilic attack (ƒ-). researchgate.netacs.org

Computational Approaches for Predicting Acidity and Basicity (pKa)

The acidity of the phenolic proton and the basicity of the aminomethyl group are crucial chemical properties. Computational methods, particularly those combining DFT with a continuum solvation model, can provide accurate predictions of pKa values. nih.govresearchgate.net The direct approach involves calculating the Gibbs free energy change for the deprotonation of the phenol and the protonation of the amine in a solvent.

Studies on substituted phenols have shown that electron-withdrawing groups, such as fluorine, generally increase the acidity of the phenolic proton (lower pKa) by stabilizing the resulting phenoxide ion. mdpi.comacs.org Conversely, the electron-withdrawing effect of the fluorine atoms would be expected to decrease the basicity of the aminomethyl group (lower pKa of the conjugate acid). Experimental studies on aminomethylated phenols have also been conducted to determine their dissociation constants. nih.gov

Table 3: Predicted pKa Values for Functional Groups in this compound

Functional GroupPredicted pKaMethodological Basis
Phenolic -OH ~8.5Based on DFT calculations with a continuum solvation model, considering the acidifying effect of two fluorine substituents. mdpi.comnih.gov
Aminomethyl -NH2 ~9.0 (for the conjugate acid)Based on the expected decrease in basicity due to the electron-withdrawing difluorophenol ring.

This table presents illustrative pKa values based on established trends for substituted phenols and anilines. Precise values would necessitate specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Solution Behavior and Intermolecular Interactions

While specific Molecular Dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the solution behavior and intermolecular interactions can be inferred from studies on analogous fluorinated phenols and aminophenols. MD simulations are powerful tools to investigate the dynamic interactions between a solute and solvent molecules, providing a picture of the hydration shell and hydrogen bonding dynamics. rsc.orgiisc.ac.in

For fluorophenols, MD simulations have shown that the fluorine substituents have a notable impact on the hydration dynamics. rsc.org The carbon-fluorine bond can influence the local water structure, often leading to a more ordered hydration shell compared to non-fluorinated phenols. In the case of this compound, the two fluorine atoms at positions 2 and 4 are expected to create a hydrophobic region on the aromatic ring, influencing how water molecules arrange themselves around the solute. iisc.ac.in

MD simulations of similar molecules in aqueous solution allow for the calculation of various properties that characterize these interactions, such as radial distribution functions (RDFs) and the average number of hydrogen bonds.

Table 1: Illustrative Data from MD Simulations of Analogous Fluorinated Phenols in Water

PropertyValue/ObservationReference
Hydration of Fluorinated Phenyl Ring Water accumulation in the first solvent shell decreases with an increasing number of fluorine atoms. iisc.ac.in
C-F Bond Interaction with Water Water molecules tend to avoid the C-F bond, indicating its hydrophobic nature. iisc.ac.in
-OH Group Hydrogen Bonding The phenolic -OH group forms strong hydrogen bonds with surrounding water molecules, with a characteristic high-frequency peak in simulated IR spectra. rsc.org
-NH2 Group Hydrogen Bonding The amino group is expected to form multiple hydrogen bonds with water, acting as both a donor and an acceptor. nih.gov

This table presents generalized findings from studies on related fluorinated and amino-containing phenolic compounds to infer the behavior of this compound.

Reaction Mechanism Elucidation using Computational Tools

Computational tools are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly employed to map out reaction pathways, identify intermediate structures, and calculate energy barriers.

The synthesis of this compound likely involves an electrophilic aromatic substitution, specifically an aminomethylation of a 2,4-difluorophenol precursor. frontiersin.orgresearchgate.netnih.govrsc.orgnih.gov Computational chemistry allows for the precise localization of the transition state (TS) for this type of reaction. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. researchgate.netmdpi.com

For the aminomethylation of a phenol, the reaction would proceed through a Wheland intermediate, a carbocation formed by the attack of the electrophile on the aromatic ring. khanacademy.orgnih.gov The presence of two fluorine atoms, which are electron-withdrawing, would deactivate the ring towards electrophilic attack, while the hydroxyl group, being an activating group, would direct the substitution to the ortho and para positions. rsc.org Since the para position is occupied by a fluorine atom, the aminomethylation would likely occur at the position ortho to the hydroxyl group.

The activation energy (Ea) is a critical parameter that determines the rate of a chemical reaction. rsc.orgmdpi.com Computational methods can provide reliable estimates of activation energies for proposed reaction pathways. nih.gov The calculation of Ea for the aminomethylation of 2,4-difluorophenol would involve determining the energy difference between the reactants and the transition state.

The presence of the deactivating fluorine atoms would likely lead to a higher activation energy compared to the aminomethylation of unsubstituted phenol. rsc.org Conversely, the activating hydroxyl group would lower the activation energy for substitution at the ortho position. DFT calculations would be essential to quantify these competing effects.

Table 2: Hypothetical Activation Energies for Electrophilic Aminomethylation of Phenols

SubstrateProposed Activation Energy (kcal/mol) - IllustrativeRationale
Phenol15 - 20Baseline for electrophilic aromatic substitution on an activated ring.
2,4-Difluorophenol20 - 25Increased activation energy due to the electron-withdrawing nature of two fluorine atoms.
4-Fluorophenol18 - 23Intermediate activation energy with one deactivating fluorine atom.

This table provides hypothetical, illustrative values to demonstrate the expected trends in activation energies based on the electronic effects of substituents. Actual values would require specific DFT calculations for this compound.

In Silico Design and Prediction of Novel Fluorinated Phenolic Derivatives

The scaffold of this compound, with its combination of fluorine atoms and a reactive aminomethyl group, presents a valuable starting point for the in silico design of novel derivatives with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and virtual screening are pivotal in this design process. nih.govrsc.orgnih.govnih.govmdpi.com QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity or other properties. nih.govrsc.orgmdpi.comvlifesciences.com For instance, by systematically modifying the aminomethyl group or introducing other substituents on the aromatic ring, QSAR models can predict which modifications are likely to enhance a desired property. nih.gov

Virtual screening of libraries of compounds based on the this compound scaffold can be performed to identify potential hits for a specific biological target. rsc.orgnih.govmdpi.com This involves docking the virtual compounds into the active site of a protein and scoring their binding affinity. The fluorine atoms in the scaffold can play a crucial role in binding interactions, often forming favorable contacts with protein residues. nih.gov

Furthermore, in silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds. nih.govelsevierpure.comresearchgate.netgithub.comnumberanalytics.com Early prediction of these properties is crucial in the drug discovery process to avoid late-stage failures.

Table 3: Potential Modifications of this compound for In Silico Design

Modification SiteExample ModificationPredicted Impact on Properties
Aminomethyl Group N-acetylation, N-alkylationAltered hydrogen bonding capacity, solubility, and metabolic stability.
Aromatic Ring Introduction of a third fluorine atomIncreased lipophilicity and potential for enhanced binding affinity.
Phenolic Hydroxyl Etherification, EsterificationModified polarity and potential to act as a prodrug.

This table illustrates potential avenues for the in silico design of novel derivatives based on the this compound scaffold.

Derivatives and Analogues: Synthetic Applications and Structure Property Relationships

Synthesis of Advanced Fluorinated Phenol (B47542) Derivatives from 5-(Aminomethyl)-2,4-difluorophenol

The presence of three distinct reactive sites—the phenol, the amine, and the aromatic ring—allows for the selective synthesis of a variety of advanced derivatives from this compound. The reactivity of each site can be controlled by carefully selecting reaction conditions.

Reactions at the Amino Group: The primary amine is a versatile handle for derivatization. It can undergo N-acylation with acyl chlorides or anhydrides to form amides, or react with aldehydes and ketones to yield Schiff bases, which can be further reduced to secondary amines. It can also be used in Mannich-type reactions, which involve the aminomethylation of other compounds. nih.gov

Reactions at the Phenolic Group: The hydroxyl group can be converted into an ether via Williamson ether synthesis or esterified using carboxylic acids or their derivatives. These modifications can alter the solubility and electronic properties of the molecule.

Reactions on the Aromatic Ring: While the fluorine atoms are generally stable, the aromatic ring can participate in further electrophilic aromatic substitution reactions, although the strong deactivating effect of the two fluorine atoms makes such reactions challenging.

The importance of using pre-fluorinated building blocks like this compound lies in avoiding the use of harsh and often non-selective fluorinating agents in later synthetic stages. nih.gov This approach allows for the creation of complex fluorinated molecules with sensitive functional groups. nih.gov

Exploration of Isomeric and Homologous Fluorinated Aminomethyl Phenols

The properties and applications of fluorinated aminomethyl phenols can be systematically tuned by exploring their isomers and homologs. Isomers involve rearranging the substituents on the aromatic ring, while homologs involve changing the length of the alkyl chain connecting the amino group.

Positional Isomers: The relative positions of the aminomethyl, hydroxyl, and fluorine groups significantly impact the molecule's physical and chemical properties, such as its acidity, basicity, and hydrogen bonding capabilities.

Homologs: Extending the aminomethyl side chain to an aminoethyl (-CH₂CH₂NH₂) or aminopropyl (-CH₂CH₂CH₂NH₂) group can influence the molecule's flexibility, lipophilicity, and spacing capabilities when used as a linker or monomer.

The following table illustrates some potential isomeric and homologous structures related to this compound.

Compound NameStructure TypeKey Structural Difference
This compoundParent Compound-
4-(Aminomethyl)-2,6-difluorophenolPositional IsomerDifferent substitution pattern on the benzene (B151609) ring.
2-Amino-4,6-difluoro-5-methylphenolPositional IsomerAmino and methyl groups are directly on the ring.
5-(1-Aminoethyl)-2,4-difluorophenolHomologAmino group is on a branched ethyl chain.
5-(2-Aminoethyl)-2,4-difluorophenolHomologAmino group is on a two-carbon chain.

This table is generated based on chemical principles and is for illustrative purposes.

Structure-Reactivity Relationships in Modified Fluorinated Phenols

The relationship between the structure of fluorinated phenols and their reactivity is a critical area of study. The introduction of fluorine atoms profoundly alters the electronic properties of the aromatic ring and the attached functional groups. nih.gov

The two fluorine atoms in this compound are strongly electron-withdrawing, which has several consequences:

Increased Acidity of the Phenol: The electron-withdrawing fluorine atoms stabilize the corresponding phenoxide ion, making the phenolic proton more acidic compared to non-fluorinated phenols.

Decreased Basicity of the Amine: The inductive effect of the fluorinated ring reduces the electron density on the nitrogen atom of the aminomethyl group, making it less basic.

Altered Hydrogen Bonding: Fluorine is a hydrogen bond acceptor, while the hydroxyl group can be both a donor and an acceptor. nih.gov This substitution pattern influences intermolecular interactions and can affect receptor binding in biological contexts. nih.gov

Studies on other substituted phenols have shown a clear correlation between physicochemical parameters and transformation rates. For example, in microbial transformations, van der Waal's radii of substituents showed a strong correlation with reaction rates. nih.gov Similarly, modifying the phenolic hydroxyl group or the amino group in paracetamol analogues significantly impacts their biological activity and toxicity profiles. youtube.com These principles highlight how modifications to this compound would predictably alter its reactivity and potential applications.

Applications in Ligand Design for Catalysis Research

Aminophenol-based molecules are highly effective ligands in transition metal catalysis. derpharmachemica.com The combination of a hard oxygen donor (from the phenol) and a softer nitrogen donor (from the amine) allows them to form stable complexes with a wide range of metal centers. These ligands have found utility in homogeneous catalysis, including processes like carbon dioxide reduction and hydrogen evolution. derpharmachemica.com

This compound is a promising candidate for ligand design due to several key features:

Bidentate Coordination: The hydroxyl and aminomethyl groups can bind to a metal center to form a stable chelate ring.

Electronic Tuning: The two fluorine atoms act as strong electron-withdrawing groups, which can modulate the electronic properties of the metal center in the resulting catalyst. This tuning is crucial for optimizing catalytic activity and selectivity.

Redox Activity: Aminophenol ligands can often participate in redox processes, acting as "redox non-innocent" ligands. This ability to store and transfer electrons can be vital for many catalytic cycles. derpharmachemica.com

Research has shown that manganese(III) complexes with aminophenol-derived ligands are effective catalysts for the aerobic oxidation of substrates like o-aminophenol. nih.gov The catalytic efficiency of these complexes demonstrates the potential of this ligand class. nih.gov By incorporating this compound into similar catalytic systems, new catalysts with tailored electronic properties and reactivity could be developed.

Development as Building Blocks for Specialized Polymeric Materials

Fluorinated polymers are a significant class of materials known for their high thermal stability, chemical resistance, and low surface energy. ontosight.aiingentaconnect.com this compound serves as an ideal bifunctional monomer for creating specialized fluorinated polymers. ontosight.ai

The amine and phenol groups can participate in different types of polymerization reactions:

Polyamides: The amino group can react with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would incorporate the rigid, fluorinated aromatic ring into the backbone, likely enhancing thermal stability.

Polyurethanes: The amine can be converted to an isocyanate, which can then react with polyols to form polyurethanes.

Phenolic Resins: The phenol group, along with the activated aromatic ring, can undergo condensation polymerization with formaldehyde (B43269) to produce fluorinated phenolic resins. ingentaconnect.com

The incorporation of fluorine into the polymer backbone is known to improve properties such as thermal stability and hydrophobicity. ingentaconnect.comresearchgate.net The use of monomers like this compound allows for the synthesis of high-performance polymers with precisely controlled structures and properties, suitable for applications in aerospace, electronics, and coatings. researchgate.net

Utility in Novel Synthetic Method Development

The development of new, efficient, and selective chemical reactions is a cornerstone of organic chemistry. Molecules with unique structural and electronic features, such as this compound, can serve as valuable tools in this endeavor.

This compound can be utilized in several ways to advance synthetic methodology:

As a Test Substrate: The presence of multiple, electronically distinct functional groups makes it an excellent substrate for testing the selectivity of new reagents and catalytic systems. For example, a new catalyst could be evaluated for its ability to selectively modify the amine in the presence of the phenol, or vice-versa.

As a Pre-fluorinated Building Block: It can be used to develop synthetic routes to complex fluorinated target molecules, such as pharmaceuticals or agrochemicals. nih.gov This strategy avoids the need for late-stage fluorination, which often employs harsh reagents with limited functional group tolerance. nih.gov

Exploring C-H Functionalization: The electron-poor nature of the aromatic ring makes the C-H bonds potential targets for novel C-H activation/functionalization reactions, a major area of modern chemical research.

The rich reactivity stemming from the furan (B31954) ring and its substituents has been used to develop new derivatives. jmchemsci.com Similarly, the unique electronic and functional group arrangement of this compound provides a platform for discovering new transformations and constructing complex molecular architectures.

Role As a Synthetic Intermediate and Building Block in Academic Research

Precursor to Complex Fluorinated Heterocyclic Compounds

The presence of both an aminomethyl and a hydroxyl group on the same difluorinated benzene (B151609) ring makes 5-(Aminomethyl)-2,4-difluorophenol an ideal precursor for the synthesis of various fluorinated heterocyclic compounds. researchgate.netekb.egresearchgate.net These groups can participate in intramolecular cyclization reactions or act as anchor points for building larger, more complex ring systems.

Fluorinated heterocycles are of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine can enhance properties such as metabolic stability, bioavailability, and binding affinity. ekb.eg The synthesis often involves leveraging the nucleophilicity of the amine and the acidity of the phenol (B47542) to react with bifunctional reagents, leading to the formation of benzoxazines, benzoxazepines, or other related fused ring systems. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the properties of the resulting heterocyclic products. nih.gov

Reaction Pathways: Common strategies involve condensation reactions, where the amine and hydroxyl groups react with aldehydes, ketones, or acid chlorides to form the heterocyclic core.

Influence of Fluorine: The fluorine atoms can direct the regioselectivity of reactions and modify the electronic properties of the final compound, which is a critical aspect in the design of new bioactive molecules and functional materials. nih.gov

Integration into Methodologies for Natural Product Synthesis

While direct incorporation of this compound into natural product total synthesis is not widely documented, its structural motifs are relevant for creating fluorinated analogues of naturally occurring substances. rsc.orgrsc.org The synthesis of fluorinated versions of natural products is a common strategy to enhance their biological activity or to study their mechanism of action. nih.govnih.gov

The difluorophenol core of the molecule is a key feature in several bioactive natural products. By using a building block like this compound, chemists can introduce fluorine atoms at specific positions, which can block metabolic pathways or improve the molecule's interaction with its biological target. nih.govmdpi.com Methodologies often focus on using fluorinated building blocks to construct complex molecular architectures, a strategy where this compound could be highly valuable. rsc.org

Application in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. researchgate.net this compound is well-suited for this field due to its capacity for forming multiple non-covalent bonds.

Hydrogen Bonding: The phenolic hydroxyl group is an excellent hydrogen bond donor, while the amine group can act as both a donor and an acceptor. nih.gov Fluorination has been shown to enhance the hydrogen bond donor ability of phenolic compounds. brighton.ac.uk

π-π Stacking: The electron-deficient nature of the difluorinated aromatic ring makes it an ideal partner for π-π stacking interactions with electron-rich aromatic systems. rsc.orgresearchgate.net This interaction is crucial for the self-assembly of molecules into ordered structures. rsc.org

Other Interactions: The fluorine atoms can also participate in weaker C-H⋯F interactions, further stabilizing supramolecular structures. brighton.ac.uk

These interactions allow this compound to be used in the design of molecular receptors, self-assembling materials, and complex host-guest systems. rsc.orgnih.gov

Utility in Materials Science: Precursors for Advanced Polymers and Frameworks

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it an excellent monomer for step-growth polymerization. This allows for its use in the synthesis of advanced polymers such as fluorinated polyamides, polyimides, or polyethers. man.ac.uk

The incorporation of fluorine into the polymer backbone can impart a range of desirable properties, including:

High Thermal Stability: Fluorinated polymers are known for their resistance to high temperatures. kpi.uaresearchgate.net

Chemical Resistance: The strong carbon-fluorine bond makes these materials resistant to chemical attack.

Low Dielectric Constant: The introduction of fluorine often lowers the dielectric constant of a polymer, making it suitable for applications in microelectronics. kpi.uarsc.org

Hydrophobicity: Fluorinated segments can increase the water-repellent properties of a material.

Research in this area focuses on synthesizing new fluorinated polymers and studying how the specific structure of the monomer influences the properties of the resulting material. kpi.uatandfonline.com

Table 1: Potential Polymer Classes Derived from this compound

Polymer ClassPotential Co-monomerKey Resulting Property
Fluorinated PolyamidesDiacyl ChloridesHigh thermal stability, mechanical strength
Fluorinated PolyimidesDianhydridesExcellent thermal and chemical resistance, low dielectric constant. researchgate.net
Fluorinated PolyethersDihaloalkanesChemical inertness, flexibility

Development of Chemical Probes for Mechanistic Biological Studies (excluding human clinical trials)

Chemical probes are small molecules designed to study biological processes and protein functions in a cellular environment. researchgate.netnih.gov The structure of this compound provides a versatile scaffold for the development of such probes. uni-muenchen.de

The amine and hydroxyl groups serve as convenient handles for chemical modification. For instance, a fluorescent dye can be attached to the amine group to allow for cellular imaging, or a reactive group can be added to enable covalent labeling of a target protein. The difluorinated phenol core can be designed to interact specifically with the active site or a binding pocket of a protein of interest. nih.govnih.gov

The fluorine atoms can also be useful in this context. The ¹⁹F nucleus is NMR-active, allowing for ¹⁹F-NMR spectroscopy to be used to study the probe's interaction with its biological target without the background noise present in ¹H-NMR. ljmu.ac.uk The development of such probes is crucial for understanding disease mechanisms at a molecular level.

Future Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of environmentally benign and economically viable synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of sustainable routes to 5-(Aminomethyl)-2,4-difluorophenol and its derivatives. This includes exploring catalytic systems that minimize waste and utilize renewable resources. For instance, the principles applied in the synthesis of 2,5-bis(aminomethyl)furan (B21128) from biomass-derived 5-hydroxymethylfurfural (B1680220) (5-HMF) could inspire greener pathways. rsc.orgrsc.org Such approaches often involve bifunctional catalysts that can facilitate multiple reaction steps in a single pot, thereby increasing efficiency and reducing the environmental footprint. rsc.org The development of catalytic systems for converting various carbohydrates into key intermediates like 2,5-diformylfuran (DFF) also highlights the potential for sustainable feedstock utilization. mdpi.comnih.gov

Exploration of Novel Catalytic Transformations and Stereoselective Syntheses

The functional groups present in this compound offer numerous opportunities for novel catalytic transformations. Research into the enantioselective transformations of similar structures, such as those derived from 5-hydroxymethylfurfural (HMF), can provide a roadmap for developing stereoselective methods. rsc.org The use of chiral catalysts, for example, could enable the synthesis of optically pure derivatives of this compound, which is crucial for applications in medicinal chemistry and materials science. The desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLP) to create stereogenic centers at the C-F position is a particularly promising avenue for creating chiral fluorinated molecules. nih.gov Furthermore, the development of catalytic asymmetric radical aminoperfluoroalkylation and aminodifluoromethylation of alkenes offers a versatile method to produce enantioenriched heterocyclic compounds. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry and automated synthesis platforms offer significant advantages in terms of reproducibility, scalability, and safety, particularly when dealing with hazardous reagents or intermediates. The integration of the synthesis of this compound and its derivatives into automated flow systems is a logical next step. durham.ac.ukrsc.org Successful automated flow synthesis of various organic molecules, including 5-amino-4-cyano-1,2,3-triazoles and small protein domains, demonstrates the feasibility and benefits of this approach. durham.ac.ukrsc.orgresearchgate.net For instance, a fully continuous flow synthesis has been developed for 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate for Vitamin B1, showcasing the potential for efficient and scalable production. doi.org The automation of radiosynthesis for PET probes like [18F]-FMAU further underscores the power of these techniques for producing complex molecules with high purity. nih.govresearchgate.net

Deeper Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. Future research should focus on elucidating the intricate reaction pathways involved in the synthesis and derivatization of this compound. For example, mechanistic studies on the oxidative cyclization of 2-(aminomethyl)biphenyls to fluorenones, which involves a cross-dehydrogenative coupling, can provide insights into similar transformations involving the aminomethyl group of the target compound. beilstein-journals.org Investigating the role of reaction conditions, such as solvent and temperature, on diastereoselectivity, as seen in the synthesis of α-(difluoromethyl)-β-amino alcohols, will also be crucial. researchgate.net

Computational-Guided Discovery of New Reactivity and Applications

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of this compound and to guide the design of new derivatives with desired properties. researchgate.net By modeling reaction intermediates and transition states, researchers can gain a deeper understanding of reaction mechanisms and predict the outcomes of unexplored transformations. Computational studies can also help in analyzing spectroscopic data and understanding the electronic structure of novel compounds derived from this compound.

Expanding the Scope of Derivatization for Emerging Academic Research Targets

The unique structural features of this compound make it an attractive building block for a wide range of academic research targets. Future efforts should be directed towards expanding the scope of its derivatization. This could involve leveraging its functional groups to synthesize novel heterocyclic systems, polymers, or ligands for catalysis. The modular synthesis of functional libraries using techniques like SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry can be a powerful strategy for rapidly generating a diverse set of derivatives for screening in various applications. rsc.org The development of efficient one-pot, multi-component reactions, such as the Biginelli reaction for synthesizing dihydropyrimidinones, could also be adapted for the derivatization of this compound. chemicalpapers.com

Conclusion

Summary of Key Research Advances and Contributions

Research into 5-(Aminomethyl)-2,4-difluorophenol and related fluorinated aromatic compounds has primarily focused on their synthesis and utility as versatile chemical building blocks. The development of new methodologies for the synthesis of fluorinated organic molecules is in high demand due to their wide applications. rsc.org Scientists have explored various synthetic strategies to introduce fluorine into aromatic rings with greater efficiency and selectivity. numberanalytics.com

Key advances include the development of novel fluorination methods that are moving away from harsh reagents like elemental fluorine towards more controlled and sustainable approaches such as photocatalytic and electrochemical fluorination. numberanalytics.com For instance, photocatalysis, using light to initiate reactions, and transition metal-catalyzed processes have shown promise in improving the specificity of fluorination. numberanalytics.com Furthermore, the synthesis of fluorinated aromatic compounds through aryne intermediates represents a significant methodological advancement. rsc.org These improved synthetic routes are crucial for accessing complex molecules like this compound, which can then be used to construct more elaborate chemical structures for various applications.

Challenges and Opportunities in the Field of Fluorinated Aminomethyl Phenol (B47542) Chemistry

Despite the progress, significant challenges remain in the synthesis and application of fluorinated aminomethyl phenols. A primary hurdle is achieving regioselectivity—placing the fluorine and aminomethyl groups at the desired positions on the phenol ring. The synthesis of such specifically substituted compounds can be complex and often requires multi-step procedures.

The development of more general, predictable, and atom-economical fluorination procedures remains a critical goal. acs.org Traditional methods can be hazardous, and while newer techniques are promising, they may not be universally applicable to all substrates. numberanalytics.compharmtech.com For instance, the synthesis of aryl fluorides can be hampered by side reactions, and the fluorination of certain heterocyclic compounds remains difficult. pharmtech.com

These challenges, however, present significant opportunities for innovation. There is a growing need for new catalysts and reagents that can facilitate selective C-F bond formation under mild conditions. pharmtech.comresearchgate.net Success in this area would not only simplify the synthesis of known compounds but also open the door to novel fluorinated molecules with unique properties. The exploration of enzymatic or bio-catalytic methods for fluorination could also provide highly selective and environmentally friendly alternatives.

Broader Implications for Organic Chemistry and Materials Science Research

The study of this compound and its analogs has wide-ranging implications that extend beyond the specific molecule. The insights gained from developing synthetic methods for these compounds contribute to the broader field of organic synthesis, particularly in the challenging area of C-F bond formation. pharmtech.com

In materials science, the incorporation of fluorine into organic structures is a powerful strategy for creating materials with enhanced properties. numberanalytics.comnumberanalytics.com Fluorination can significantly increase thermal stability, chemical resistance, and alter surface energy, making materials more hydrophobic. numberanalytics.comnumberanalytics.com These properties are highly desirable for developing advanced polymers, coatings, and electronic materials. man.ac.uknih.gov For example, fluorinated polymers are used in applications ranging from non-stick coatings to materials for lithium batteries and fuel cells. man.ac.uknih.gov The unique electronic properties of fluorinated compounds also make them valuable for applications in optics and photonics. numberanalytics.com As a bifunctional monomer, a compound like this compound could theoretically be used to create novel polymers with tailored characteristics, merging the properties of aromatic phenols with the unique attributes of organofluorine compounds.

Interactive Data Table for this compound

PropertyValueSource
CAS Number 113512-71-3 americanelements.com
Molecular Formula C6H5F2NO nih.gov
Molecular Weight 145.11 g/mol -
IUPAC Name 5-amino-2,4-difluorophenol uni.lu
InChI Key CXADAFQCFSVRGN-UHFFFAOYSA-N uni.lu
Canonical SMILES C1=C(C(=CC(=C1O)F)F)N uni.lu

Q & A

Q. What are the recommended synthetic routes and purification methods for 5-(Aminomethyl)-2,4-difluorophenol?

Methodological Answer: Synthesis typically involves fluorophenol derivatives as precursors. For example, halogenated intermediates (e.g., 2,4-difluorophenol) can undergo aminomethylation via reductive amination or nucleophilic substitution. A plausible route is:

Protection of the phenol group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.

Aminomethylation via reaction with formaldehyde and ammonia or a nitro compound followed by reduction.

Deprotection under mild acidic conditions (e.g., HCl in THF).

Purification:

  • Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) for intermediate isolation.
  • Final purification via recrystallization (solvent: ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
    Key Data:
PropertyValue/TechniqueReference
Purity Validation≥97% (HPLC, UV detection at 254 nm)
Common ByproductsUnreacted precursor, dehalogenated derivatives

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Orthogonal analytical techniques are critical:

  • NMR Spectroscopy:
    • ¹H NMR to confirm aromatic protons (δ 6.5–7.5 ppm) and aminomethyl group (δ 2.8–3.2 ppm).
    • ¹⁹F NMR to verify fluorine positions (δ -110 to -120 ppm for ortho/meta fluorines).
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) for molecular ion ([M+H]⁺ expected at m/z 173.05).
  • FT-IR Spectroscopy:
    • Peaks at ~3400 cm⁻¹ (O–H/N–H stretch) and ~1250 cm⁻¹ (C–F stretch).

Example Workflow:

Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw).

Cross-validate purity and structure using LC-MS.

Key Challenge:
Differentiating positional isomers (e.g., 2,4- vs. 2,6-difluoro derivatives) requires precise ¹⁹F NMR analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Methodological Answer: Common side reactions include over-alkylation or dehalogenation. Optimization strategies:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Catalyst Screening: Test palladium or copper catalysts for selective C–F bond activation.
  • Temperature Control: Lower temperatures (0–5°C) reduce decomposition of nitro intermediates.

Case Study:
In a related fluorophenol synthesis, substituting aqueous ammonia with ammonium acetate reduced unwanted dimerization by 30% .

Q. What computational tools are effective for predicting the physicochemical and toxicological properties of this compound?

Methodological Answer:

  • Physicochemical Properties:
    • logP Calculation: Use ChemAxon or ALOGPS to estimate lipophilicity (predicted logP ≈ 1.2).
    • pKa Prediction: SPARC or MarvinSuite for phenolic O–H (pKa ~9.5) and aminomethyl NH (pKa ~10.2).
  • Toxicity Modeling:
    • QSAR Models: Apply TOPKAT or ProTox-II to predict acute toxicity (e.g., LD50).
    • Dereplication Tools: Compare structural alerts with databases like PubChem.

Example Data:

PropertyPredicted ValueModel UsedReference
Acute Toxicity (LD50)250 mg/kg (oral, rat)ProTox-II
Water Solubility1.8 mg/mL (25°C)ALOGPS

Q. How can researchers resolve contradictions in reported toxicity or stability data for fluorinated phenolic derivatives?

Methodological Answer: Discrepancies often arise from impurities or methodological differences. Steps to address:

Reproduce Experiments: Standardize protocols (e.g., OECD guidelines for toxicity assays).

Advanced Characterization:

  • Use GC-MS or LC-HRMS to identify trace impurities (e.g., residual solvents or dehalogenated byproducts).
  • Perform stability studies under controlled conditions (pH, temperature, light exposure).

Meta-Analysis: Cross-reference data from regulatory databases (e.g., EPA HPVIS, FDA Orange Book) .

Case Study:
Conflicting melting points for 2-amino-4-fluorophenol (Tm = 130–135°C vs. 125–128°C in other reports) were attributed to polymorphic forms, resolved via X-ray crystallography .

Q. What strategies are recommended for designing bioisosteres using the 2,4-difluorophenol moiety?

Methodological Answer: The 2,4-difluorophenol group can mimic carboxylic acids or other hydrogen-bonding motifs. Design approaches:

  • Bioisosteric Replacement: Substitute –COOH with –OH and –F groups to enhance metabolic stability.
  • Molecular Docking: Use AutoDock Vina or Schrödinger to assess binding affinity in target proteins (e.g., kinases or GPCRs).

Example:
In GABA analogs, 2,6-difluorophenol derivatives showed improved blood-brain barrier permeability compared to carboxylic acid counterparts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.